molecular formula C12H8Cl2N2O4S B5790003 N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide

N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B5790003
M. Wt: 347.2 g/mol
InChI Key: RKWRGMIXDFJWGJ-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide is an organic compound characterized by the presence of dichlorophenyl and nitrobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,5-dichloroaniline with 2-nitrobenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The sulfonamide group can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Reduction Products: Corresponding amine derivatives.

    Oxidation Products: Oxidized sulfonamide derivatives.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can disrupt cellular processes.

Comparison with Similar Compounds

Uniqueness: N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWRGMIXDFJWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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